molecular formula C12H10ClNO2 B2712834 Ethyl 2-chloroquinoline-7-carboxylate CAS No. 1374258-79-3

Ethyl 2-chloroquinoline-7-carboxylate

Cat. No. B2712834
M. Wt: 235.67
InChI Key: PWBLMBXLGXIVHF-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

Phosphorus oxychloride (1.94 mL, 20.7 mmol) was added to a solution of 7-(ethoxycarbonyl)quinoline 1-oxide (450 mg, 2.07 mmol) in dichloromethane (15 mL). The reaction was heated to 50° C. for 3 hours. The reaction was then cooled to room temperature and was slowly poured into 200 mL of water, with stirring. The mixture was allowed to stir for 1 hour and was then neutralized with 1 N aqueous potassium hydroxide. The mixture was extracted with dichloromethane (3×). The extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by column chromatography (0-20% ethyl acetate/heptanes) gave the title compound (254 mg, 52%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.70-8.79 (m, 1H), 8.13-8.18 (m, 2H), 7.87 (d, J=8.39 Hz, 1H), 7.47 (d, J=8.58 Hz, 1H), 4.44 (q, J=7.02 Hz, 2H), 1.43 (t, J=7.12 Hz, 3H).
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
7-(ethoxycarbonyl)quinoline 1-oxide
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([C:11]1[CH:20]=[C:19]2[C:14]([CH:15]=[CH:16][CH:17]=[N+:18]2[O-])=[CH:13][CH:12]=1)=[O:10])[CH3:7].O.[OH-].[K+]>ClCCl>[Cl:3][C:17]1[CH:16]=[CH:15][C:14]2[C:19](=[CH:20][C:11]([C:9]([O:8][CH2:6][CH3:7])=[O:10])=[CH:12][CH:13]=2)[N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.94 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
7-(ethoxycarbonyl)quinoline 1-oxide
Quantity
450 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C2C=CC=[N+](C2=C1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
STIRRING
Type
STIRRING
Details
to stir for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0-20% ethyl acetate/heptanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 254 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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